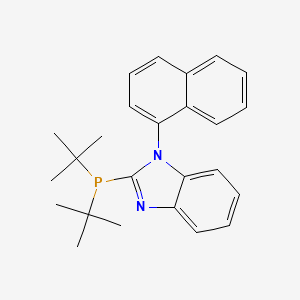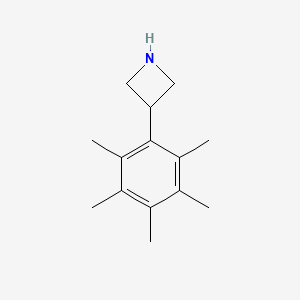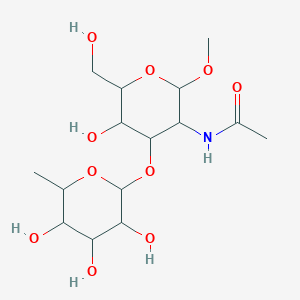
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is a complex organic compound that features a benzimidazole core substituted with a naphthyl group and a di-tert-butylphosphino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole typically involves multi-step organic reactions. A common approach might include:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Addition of Di-tert-butylphosphino Group: This step might involve the use of a phosphine reagent under specific conditions to introduce the di-tert-butylphosphino group.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound might be susceptible to oxidation, particularly at the phosphine group.
Reduction: Reduction reactions could target the benzimidazole core or the naphthyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties or as a drug delivery agent.
Industry: Used in the synthesis of advanced materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole would depend on its specific application. For example:
In Catalysis: It might act as a ligand, coordinating to a metal center and facilitating various catalytic cycles.
In Biology: It could interact with specific proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Di-tert-butylphosphino)-1-phenylbenzimidazole
- 2-(Di-tert-butylphosphino)-1-(2-naphthyl)benzimidazole
- 2-(Di-tert-butylphosphino)-1-(1-anthracenyl)benzimidazole
Uniqueness
2-(Di-tert-butylphosphino)-1-(1-naphthyl)benzimidazole is unique due to the specific combination of the naphthyl and di-tert-butylphosphino groups, which can impart distinct electronic and steric properties, making it suitable for specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C25H29N2P |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
ditert-butyl-(1-naphthalen-1-ylbenzimidazol-2-yl)phosphane |
InChI |
InChI=1S/C25H29N2P/c1-24(2,3)28(25(4,5)6)23-26-20-15-9-10-16-22(20)27(23)21-17-11-13-18-12-7-8-14-19(18)21/h7-17H,1-6H3 |
Clave InChI |
PHMWVAVVJYESGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=NC2=CC=CC=C2N1C3=CC=CC4=CC=CC=C43)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(1-Hydroxyethyl)-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B13715148.png)






![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)


![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13715215.png)
